3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase.
Brand Name: Vulcanchem
CAS No.: 207738-08-7
VCID: VC21247001
InChI: InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
SMILES: CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

CAS No.: 207738-08-7

Cat. No.: VC21247001

Molecular Formula: C16H22Cl2N2

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate - 207738-08-7

Specification

Description TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase.
CAS No. 207738-08-7
Molecular Formula C16H22Cl2N2
Molecular Weight 313.3 g/mol
IUPAC Name 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride
Standard InChI InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
Standard InChI Key NYNRGZULARUZCC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl
Canonical SMILES CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl

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